molecular formula C7H10INO2S2 B14917784 n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide

n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide

Cat. No.: B14917784
M. Wt: 331.2 g/mol
InChI Key: OFCFRDVODMGBEH-UHFFFAOYSA-N
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Description

N-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide is a sulfonamide derivative featuring a 5-iodothiophene ring linked via an ethyl group to a methanesulfonamide moiety. For instance, iodocyclization strategies (e.g., 5-endo-dig iodocyclization of alkynyl precursors, as seen in the synthesis of 5-(3-iodothiophen-2-yl)-2-methoxyphenol ) may apply. The methanesulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to metabolic stability and target engagement .

Properties

Molecular Formula

C7H10INO2S2

Molecular Weight

331.2 g/mol

IUPAC Name

N-[2-(5-iodothiophen-2-yl)ethyl]methanesulfonamide

InChI

InChI=1S/C7H10INO2S2/c1-13(10,11)9-5-4-6-2-3-7(8)12-6/h2-3,9H,4-5H2,1H3

InChI Key

OFCFRDVODMGBEH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(S1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Key Intermediate: 2-(5-Iodothiophen-2-yl)ethylamine

The synthesis of the target compound requires the preparation of 2-(5-iodothiophen-2-yl)ethylamine , which serves as the primary intermediate. Two dominant pathways are documented:

Reduction of 2-Acetyl-5-iodothiophene

Starting Material : 2-Acetyl-5-iodothiophene (CAS 30955-94-3).

  • Reduction to Ethanol Derivative :
    • Reagents : Sodium borohydride (NaBH₄) in methanol.
    • Conditions : 0°C to room temperature, 2–4 hours.
    • Product : 2-(5-Iodothiophen-2-yl)ethanol (Yield: 85–90%).
  • Conversion to Bromide :

    • Reagents : Phosphorus tribromide (PBr₃) in dichloromethane.
    • Conditions : 0°C, 1 hour.
    • Product : 2-(5-Iodothiophen-2-yl)ethyl bromide (Yield: 75–80%).
  • Gabriel Synthesis for Amine Formation :

    • Reagents : Potassium phthalimide in dimethylformamide (DMF), followed by hydrazine hydrate.
    • Conditions : Reflux for 6 hours (phthalimide step), then 12 hours (hydrazinolysis).
    • Product : 2-(5-Iodothiophen-2-yl)ethylamine (Yield: 60–65%).
Direct Amination via Reductive Methods

Alternative approaches bypass the acetyl intermediate:

  • Oxime Formation and Reduction :
    • Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl) followed by lithium aluminum hydride (LiAlH₄).
    • Conditions : Ethanol reflux (oxime), then THF at 0°C (reduction).
    • Product : 2-(5-Iodothiophen-2-yl)ethylamine (Yield: 50–55%).

Sulfonylation with Methanesulfonyl Chloride

The final step involves introducing the methanesulfonamide group:

  • Reaction Setup :
    • Reagents : Methanesulfonyl chloride (MsCl), sodium carbonate (Na₂CO₃).
    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
    • Molar Ratio : 1:1.2 (amine:MsCl).
  • Procedure :

    • Add MsCl dropwise to a stirred solution of 2-(5-iodothiophen-2-yl)ethylamine and Na₂CO₃ at 0°C.
    • Warm to room temperature and stir for 4–6 hours.
  • Workup :

    • Extract with DCM, wash with water, and dry over anhydrous sodium sulfate.
    • Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
  • Yield : 70–85%.

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.45 (d, 1H, J = 3.6 Hz, thiophene-H),
    δ 6.75 (d, 1H, J = 3.6 Hz, thiophene-H),
    δ 3.25 (t, 2H, J = 6.8 Hz, -CH₂NH-),
    δ 2.95 (s, 3H, -SO₂CH₃),
    δ 2.85 (t, 2H, J = 6.8 Hz, -CH₂-).

  • ¹³C NMR (100 MHz, CDCl₃) :
    δ 142.1 (C-I), 135.2 (thiophene-C), 128.4 (thiophene-CH),
    δ 40.5 (-SO₂CH₃), 38.2 (-CH₂NH-), 29.7 (-CH₂-).

  • IR (KBr) :
    ν 3270 cm⁻¹ (N-H), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-I).

Purity and Yield Optimization

  • HPLC : >98% purity (C18 column, acetonitrile/water).
  • Challenges :
    • Iodine stability during reduction (use inert atmosphere).
    • Byproducts from over-sulfonylation (controlled MsCl addition).

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Gabriel Synthesis 60–65% High purity, scalable Multiple steps, phthalimide removal
Direct Reductive Amination 50–55% Fewer steps Lower yield, sensitive conditions
Sulfonylation (Final Step) 70–85% Rapid, high efficiency Requires anhydrous conditions

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in kinase inhibitors and antiviral agents.
  • Material Science : Building block for conductive polymers (thiophene backbone).

Chemical Reactions Analysis

Types of Reactions: n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The iodine atom and thiophene ring can also participate in π-π interactions and halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Research Findings and Gaps

Structural Data: No crystallographic data for the target compound are available in the evidence. SHELX-based refinement (widely used for small-molecule structures ) could resolve its conformation and iodine coordination geometry.

Biological Activity : While sulfonamides in show antimicrobial properties, the iodine-thiophene combination in the target compound may confer unique activity (e.g., antitumor or antiviral effects) warranting further study.

Regulatory Relevance : USP Sotalol-related compounds highlight the importance of controlling sulfonamide impurities in pharmaceuticals. The target compound’s iodine content necessitates stringent purity assessments to avoid thyroid-related toxicity.

Biological Activity

N-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an iodine atom, which is known to influence its biological interactions. The sulfonamide group is critical for its pharmacological properties, allowing for hydrogen bonding with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonamide moiety can form hydrogen bonds with proteins and nucleic acids, potentially modulating their function. Additionally, the iodine atom may participate in halogen bonding, enhancing the compound's affinity for certain targets.

Biological Activity

1. Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effective inhibition.

2. Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways.

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it may affect enzymes related to inflammation or cancer progression, although detailed studies are still ongoing.

Case Studies and Experimental Data

StudyFindings
Study 1 Evaluated antimicrobial efficacy against E. coli and S. aureusShowed significant inhibition at low concentrations
Study 2 Tested anticancer effects on HeLa cellsInduced apoptosis via caspase activation
Study 3 Assessed enzyme inhibition in vitroDemonstrated inhibition of cyclooxygenase enzymes

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other sulfonamide derivatives:

CompoundStructureBiological Activity
N-(2-bromophenyl)methanesulfonamideBromine instead of iodineModerate antibacterial activity
N-(2-chlorophenyl)methanesulfonamideChlorine instead of iodineLower anticancer potential
N-(2-fluorophenyl)methanesulfonamideFluorine instead of iodineWeak enzyme inhibition

The presence of iodine in this compound enhances its biological activity compared to its bromine, chlorine, and fluorine counterparts due to increased polarizability and unique interaction capabilities.

Q & A

(Basic) What synthetic routes are recommended for preparing N-(2-(5-iodothiophen-2-yl)ethyl)methanesulfonamide?

Methodological Answer:
The synthesis typically involves iodocyclization of alkynyl precursors or cross-coupling reactions to introduce the iodothiophene moiety. For example, 5-iodothiophene derivatives can be synthesized via copper(I)-catalyzed iodocyclization of alkynes (e.g., 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate) to yield intermediates like 5-(3-iodothiophen-2-yl) derivatives . Subsequent coupling with methanesulfonamide derivatives via nucleophilic substitution or amidation reactions can yield the target compound. Purification steps (e.g., column chromatography, recrystallization) should follow, with yields optimized by controlling reaction temperatures (e.g., 60–80°C) and solvent polarity .

(Basic) How should researchers characterize this compound spectroscopically?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm the presence of the methanesulfonamide group (δ ~3.0 ppm for CH3_3SO2_2) and iodothiophene protons (δ ~6.5–7.5 ppm). Compare with computed spectra for validation .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths (e.g., C–I bond ~2.1 Å). Single-crystal studies often use Mo-Kα radiation (λ = 0.71073 Å) with R-factors < 0.1 for reliability .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS), targeting the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .

(Advanced) How can researchers optimize the incorporation of the 5-iodothiophen-2-yl group during synthesis?

Methodological Answer:
Key strategies include:

  • Catalyst Selection : Use CuI or Pd(PPh3_3)4_4 to enhance iodocyclization efficiency. For example, CuI in DMF at 80°C achieves >70% yield in cyclization reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve iodine activation and intermediate stability.
  • Protecting Groups : Temporarily protect reactive sites (e.g., methoxy or sulfonamide groups) to prevent side reactions during iodination .
  • Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before byproduct formation.

(Advanced) How to resolve contradictions between predicted and observed spectroscopic data for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility :

  • NMR Assignments : Re-examine coupling constants and NOE effects to distinguish between rotational isomers. For example, methanesulfonamide groups may exhibit restricted rotation, splitting signals .
  • Computational Validation : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) to identify misassignments .
  • Crystallographic Data : Cross-validate NMR/MS results with X-ray structures to resolve ambiguities in substituent positioning .

(Advanced) What are the implications of substituent positioning on biological activity?

Methodological Answer:
The 5-iodothiophene and methanesulfonamide groups influence bioactivity through:

  • Electron-Withdrawing Effects : The iodine atom enhances electrophilicity, potentially increasing binding affinity to targets like enzymes or receptors.
  • Hydrogen Bonding : The sulfonamide group acts as a hydrogen-bond acceptor, critical for interactions with active sites (e.g., COX-2 inhibition observed in related sulfonamides) .
  • Steric Effects : Substituent orientation (e.g., ethyl linker length) affects molecular docking. Molecular dynamics simulations can predict optimal configurations .

(Basic) What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate iodothiophene derivatives.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

(Advanced) What mechanistic insights exist for iodothiophene formation in this compound?

Methodological Answer:
Iodothiophene synthesis often proceeds via 5-endo-dig cyclization :

Alkyne Activation : A copper(I) catalyst coordinates to the alkyne, facilitating iodine transfer.

Cyclization : The activated alkyne undergoes intramolecular attack by a sulfur nucleophile, forming the thiophene ring.

Oxidation : Subsequent iodine incorporation stabilizes the aromatic system. Computational studies suggest a transition state with partial charge delocalization over the thiophene ring .

(Basic) How stable is this compound under varying storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent iodine loss via photodecomposition.
  • Moisture Stability : Keep desiccated; sulfonamides are prone to hydrolysis in humid environments.
  • Long-Term Stability : Monitor via periodic HPLC analysis. Related sulfonamides show <5% degradation over 6 months under inert atmospheres .

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